1-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
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Description
Synthesis Analysis
Several synthetic routes have been explored for constructing bicyclo[3.3.1]nonanes and their heteroanalogues. Researchers have focused on creating derivatives of this moiety due to its exceptional characteristics. These synthetic pathways involve diverse functionalizations and asymmetric catalysis. Compound X has been synthesized using various methods, and its structural modifications have been investigated .
Molecular Structure Analysis
The molecular structure of Compound X consists of a bicyclo[1.1.1]pentane core, with a 3,5-dichlorophenyl group attached. The N-methylmethanamine substituent completes the structure. The compact, rigid framework contributes to its biological activity .
Chemical Reactions Analysis
Compound X can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations. Researchers have explored its reactivity in the context of drug development and asymmetric synthesis .
Physical and Chemical Properties Analysis
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N/c1-16-8-12-5-13(6-12,7-12)9-2-10(14)4-11(15)3-9/h2-4,16H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJYUAZCFUQWTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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